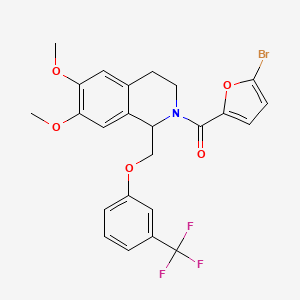
2,3-Bis(4-methylphenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is characterized by a quinoxaline core substituted with two 4-methylphenyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methylphenyl)quinoxaline typically involves the condensation of 4,4-dimethylbenzil with 2,3-diaminonaphthalene. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid . The reaction mixture is then cooled, and the product is recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of catalysts such as titanium silicate-1 can enhance the efficiency of the reaction . Additionally, microwave irradiation can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(4-methylphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid (IBX) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(4-methylphenyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methylphenyl)quinoxaline involves its interaction with specific molecular targets. In the context of its use as a ligand, it coordinates with metal ions to form complexes that exhibit unique photophysical properties . These complexes can undergo intersystem crossing, leading to red-shifted emissions in the near-infrared region . The exact molecular pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
2,3-Bis(4-methoxyphenyl)quinoxaline: Contains methoxy groups instead of methyl groups.
2,3-Bis(phenylamino)quinoxaline: Contains phenylamino groups instead of methyl groups.
Uniqueness: 2,3-Bis(4-methylphenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of 4-methylphenyl groups enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
3719-84-4 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)24-20-6-4-3-5-19(20)23-21/h3-14H,1-2H3 |
InChI Key |
CADAMBSHNNZLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221388.png)
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221400.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11221406.png)
![N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11221411.png)
![N-(3-methoxypropyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221417.png)
![4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11221432.png)
![N-(2-chlorobenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221448.png)
![7-(3,4-Dimethoxyphenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221449.png)
![ethyl 4-({[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11221452.png)
![N-ethyl-N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11221456.png)

![2-(2-Methylpropyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221461.png)
![2-bromo-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11221471.png)
![(Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B11221475.png)
